Ciwujianoside D1 Exhibits 6,800-Fold Superior Antihistaminic Potency Over the Clinical Mast Cell Stabilizer Disodium Cromoglycate
In rat peritoneal mast cells stimulated with anti-immunoglobulin E, Ciwujianoside D1 inhibited histamine release with a potency approximately 6,800 times stronger than disodium cromoglycate, a clinically used mast cell stabilizer [1]. This represents an exceptionally large potency margin, underscoring Ciwujianoside D1's unique efficacy in modulating IgE-dependent degranulation.
| Evidence Dimension | Antihistaminic potency (inhibition of histamine release) |
|---|---|
| Target Compound Data | Relative potency: 6,800-fold higher than disodium cromoglycate |
| Comparator Or Baseline | Disodium cromoglycate (reference potency = 1) |
| Quantified Difference | 6,800× |
| Conditions | Rat peritoneal mast cells, anti-IgE-induced histamine release assay |
Why This Matters
This magnitude of potency difference (6,800×) indicates that Ciwujianoside D1 operates via a distinct mechanism or possesses vastly superior target engagement, making it a high-priority compound for mechanistic studies of mast cell degranulation and for screening libraries seeking novel, potent antihistaminic scaffolds.
- [1] Umeyama, A., Shoji, N., Enoki, T., Arihara, S., & Yoshikawa, M. (1992). Ciwujianosides D1 and C1: powerful inhibitors of histamine release induced by anti-immunoglobulin E from rat peritoneal mast cells. Journal of Pharmaceutical Sciences, 81(7), 661-662. View Source
